molecular formula C2HF2NO4 B14751690 Difluoro(nitro)acetic acid CAS No. 426-03-9

Difluoro(nitro)acetic acid

Cat. No.: B14751690
CAS No.: 426-03-9
M. Wt: 141.03 g/mol
InChI Key: VUZMNTQKRYHNNQ-UHFFFAOYSA-N
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Description

Difluoro(nitro)acetic acid is a chemical compound with the molecular formula C2H2F2NO4 It is a derivative of acetic acid where two hydrogen atoms on the alpha carbon are replaced with fluorine atoms, and a nitro group is attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluoro(nitro)acetic acid can be synthesized through several methods. One common approach involves the reaction of difluoroacetic acid with nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound often involves the use of advanced chemical reactors that allow precise control over reaction conditions. The process may include steps such as distillation and purification to ensure high purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Difluoro(nitro)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form difluoro(nitro)acetate ions.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions include difluoro(nitro)acetate salts, amino derivatives, and various substituted acetic acid derivatives.

Scientific Research Applications

Difluoro(nitro)acetic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of difluoro(nitro)acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can modulate biological pathways and have potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Difluoroacetic acid: Similar in structure but lacks the nitro group.

    Trifluoroacetic acid: Contains three fluorine atoms but no nitro group.

    Fluoroacetic acid: Contains only one fluorine atom and no nitro group.

Uniqueness

Difluoro(nitro)acetic acid is unique due to the presence of both fluorine and nitro groups on the same carbon atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.

Properties

CAS No.

426-03-9

Molecular Formula

C2HF2NO4

Molecular Weight

141.03 g/mol

IUPAC Name

2,2-difluoro-2-nitroacetic acid

InChI

InChI=1S/C2HF2NO4/c3-2(4,1(6)7)5(8)9/h(H,6,7)

InChI Key

VUZMNTQKRYHNNQ-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C([N+](=O)[O-])(F)F)O

Origin of Product

United States

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